6-fluoro-4-(3-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. Initially, 4-oxo-6-styryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (compound 1) is prepared. ZnO nanoparticles catalyze the [3+3] cycloaddition of 2-thiouracil with polarized olefins (compounds 2–5), leading to the formation of pyrimido[2,1-b][1,3]thiazines (compounds 6–9). The reaction proceeds via thia-Michael addition in ethanol, yielding high product yields (74–80%) . The presence of ethyl and NH2 groups in the 1H NMR spectra of compounds 6–8 confirms the cyclization process at the carbonitrile (C≡N) rather than the ester (CO2Et) .
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including S-alkylation, cyclization with phenacyl bromide, monochloroacetic acid, chloroacetonitrile, and oxalyl chloride to form thiazolo[3,2-a]pyrimidines (compounds 10–13). Additionally, hydrazinolysis followed by cyclization with acetic anhydride, formic acid, carbon disulfide, and benzoyl chloride affords triazolo[4,3-a]pyrimidines (compounds 15–18) .
Physical and Chemical Properties Analysis
Scientific Research Applications
Green Synthesis Techniques
One study focuses on the environmentally friendly synthesis of benzo[b][1,4]thiazine-4-carbonitrile, highlighting advancements in solvent-free conditions and the use of inexpensive catalysts for short reaction times and high yields. This research indicates the growing interest in developing more sustainable and efficient methods for synthesizing complex chemical compounds, which could be relevant for producing variants like "6-fluoro-4-(3-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide" (Balwe, Shinde, & Jeong, 2016).
Electronic and Optical Materials
Another area of application involves the use of structurally similar compounds in organic semiconductors. A study incorporating benzo[d][1,2,3]thiadiazole units into semiconducting polymers for optoelectronic devices suggests that the structural features of compounds like "this compound" could be explored for their electronic and optical properties. These compounds have shown promise in applications such as transistors, solar cells, and photodetectors (Chen et al., 2016).
Antimicrobial Applications
Research on fluorobenzamides containing thiazole and thiazolidine derivatives points towards the antimicrobial potential of fluorinated compounds. The presence of a fluorine atom has been found to enhance antimicrobial activity, suggesting that the specific fluorination in "this compound" may confer beneficial properties for developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Anticancer Activity
Another noteworthy application is in the field of anticancer research, where novel fluoro-substituted benzo[b]pyran compounds have demonstrated significant anti-lung cancer activity. This highlights the potential of fluorine-containing compounds in medicinal chemistry, especially for targeting specific cancer types (Hammam et al., 2005).
Mechanism of Action
Target of Action
The primary targets of the compound “6-fluoro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile” are yet to be identified
Mode of Action
The exact mode of action of this compound is currently unknown . More detailed studies are required to understand these interactions and the resulting changes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.
Properties
IUPAC Name |
6-fluoro-1,1-dioxo-4-(3-propan-2-ylphenyl)-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-12(2)13-4-3-5-15(8-13)21-11-16(10-20)24(22,23)18-7-6-14(19)9-17(18)21/h3-9,11-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBNBLOXLNPZAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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